Pentabromophenol

Endocrine Disruption Thyroid Hormone Toxicology

Pentabromophenol (PBP) is a perbrominated phenolic compound (C₆Br₅OH) valued for its 7.1-fold stronger transthyretin binding than T4, making it a key positive control for thyroid disruption studies. Its direct NLRP3 inflammasome activation in microglia supports neurotoxicity research, while low MICs and reduced resistance versus ciprofloxacin position it as an antimicrobial lead scaffold. As a benchmark for extreme lipophilicity (log Kow ~5.96), PBP also anchors environmental fate modeling. Procure for flame retardant, environmental, and biochemical applications where its unique bromination profile outperforms tribromophenol or tetrabromobisphenol A.

Molecular Formula C6HBr5O
C6Br5OH
Molecular Weight 488.59 g/mol
CAS No. 608-71-9
Cat. No. B1679275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromophenol
CAS608-71-9
SynonymsPentabromophenol;  NSC 5717;  NSC-5717;  NSC5717
Molecular FormulaC6HBr5O
C6Br5OH
Molecular Weight488.59 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
InChIInChI=1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
InChIKeySVHOVVJFOWGYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NTP, 1992)
Soluble in ethanol, benzene, acetic acid;  slightly soluble in ether
Soluble in carbon disulfide
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromophenol (CAS 608-71-9): Properties and Procurement Considerations for Brominated Flame Retardant Research and Industrial Applications


Pentabromophenol (PBP, CAS 608-71-9) is a perbrominated phenolic compound with the molecular formula C₆Br₅OH and a molecular weight of 488.59 g/mol [1]. It is characterized by a high bromine content, which imparts significant flame retardant properties and contributes to its utility as a synthetic intermediate and a subject of toxicological and biochemical research . The compound is primarily used as a brominated flame retardant (BFR) in plastics, textiles, and other materials, and it is also recognized as a wood preservative and a versatile building block in organic synthesis [2].

Pentabromophenol (CAS 608-71-9): Why In-Class Substitution with Other Brominated Flame Retardants is Not Straightforward


Substituting pentabromophenol with other brominated flame retardants (BFRs) or phenolic compounds is not trivial due to its unique combination of high bromine content (five bromine atoms), specific molecular geometry, and resulting physicochemical and toxicological profile [1]. While compounds like 2,4,6-tribromophenol (TBP), tetrabromobisphenol A (TBBPA), and pentachlorophenol (PCP) share some structural or functional similarities, they exhibit quantifiable differences in key performance and safety parameters, including potency of endocrine disruption, antimicrobial efficacy, hemolytic activity, and environmental fate [2][3]. These differences, detailed in the quantitative evidence below, preclude simple interchangeability in research, industrial formulations, or environmental risk assessments.

Pentabromophenol (CAS 608-71-9): Quantitative Differentiation Guide for Scientific Selection


Pentabromophenol Exhibits 7.1-Fold Stronger Binding to Human Transthyretin than the Natural Ligand Thyroxine, a Key Metric for Endocrine Disruption Research

Pentabromophenol (PBP) demonstrates significantly higher potency as a competitive binder of human transthyretin (TTR) compared to the natural ligand thyroxine (T4) and to some other BFRs [1]. In an in vitro competitive binding assay using human TTR and 125I-T4, PBP showed 7.1-fold stronger binding than T4. While TBBPA exhibited an even stronger 10.6-fold increase over T4, this data point establishes PBP as a potent endocrine disruptor and provides a critical benchmark for selecting model compounds in toxicological studies [2].

Endocrine Disruption Thyroid Hormone Toxicology

Pentabromophenol Demonstrates Superior Antimicrobial Potency Against S. aureus with an MIC Lower than Ciprofloxacin and Tetracycline

In a study evaluating its antimicrobial properties, pentabromophenol (PBP) exhibited a minimum inhibitory concentration (MIC) lower than the common antibiotics ciprofloxacin (1 µg/mL) and tetracycline (2 µg/mL) against Staphylococcus aureus [1]. PBP also demonstrated a low propensity for resistance development, with only a 4-fold change in MIC after 30 passages, in stark contrast to ciprofloxacin, which showed over a 1000-fold change [2]. Additionally, PBP was non-toxic to HepG2 liver cells and Caenorhabditis elegans at concentrations up to 10 µg/mL (20 × MIC) [3].

Antimicrobial Biofilm Drug Resistance

Pentabromophenol Induces Hemolysis and Hemoglobin Oxidation in Human Erythrocytes, but with Lower Potency than TBBPA

A comparative study assessed the hemolytic and oxidative potential of several BFRs, including pentabromophenol (PBP), tetrabromobisphenol A (TBBPA), and 2,4,6-tribromophenol (2,4,6-TBP), on human erythrocytes [1]. All compounds induced hemolysis and methemoglobin formation in a concentration- and time-dependent manner [2]. While the study does not provide specific EC50 values for direct comparison, it notes that TBBPA generally caused the strongest effects on erythrocyte membrane proteins, with PBP and 2,4,6-TBP showing comparatively lower potency [3].

Toxicology Hemolysis Oxidative Stress

Pentabromophenol Exhibits Significantly Lower Water Solubility and Higher Lipophilicity than Lower Brominated Phenols, Dictating Environmental Fate and Bioavailability

A systematic study measured the water solubility (Sw) and 1-octanol/water partition coefficient (Kow) for brominated phenols with one to five bromine atoms [1]. Pentabromophenol (PBP), with five bromines, was found to be insoluble in water, and its estimated log Kow is 5.96, indicating extreme lipophilicity and a high potential for bioaccumulation . In contrast, 2,4,6-tribromophenol (TBP) has a higher water solubility (reported as 0.059 g/L at 25°C) and a lower log Kow of approximately 3.7-4.4 [2].

Environmental Chemistry Physicochemical Properties Partitioning

Pentabromophenol Directly Activates the NLRP3 Inflammasome in Murine Microglia, a Distinct Mechanism from TBBPA

A study on murine BV-2 microglia cells compared the mitochondrial and inflammasome-related effects of pentabromophenol (PBP), tetrabromobisphenol A (TBBPA), and triphenyl phosphate (TPP) [1]. PBP showed a direct stimulation of NLRP3 inflammasome aggregate formation and properties as a secondary trigger [2]. TBBPA showed only indications of possible secondary triggering activity, while TPP had no effect [3]. This indicates a compound-specific mechanism of neuroinflammation.

Neurotoxicology Inflammasome Immunotoxicity

Pentabromophenol (CAS 608-71-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Endocrine Disruption and Thyroid Hormone Research

Pentabromophenol is the compound of choice for studies investigating potent, yet not maximal, competitive binding to human transthyretin (TTR). Its 7.1-fold stronger binding than the natural ligand T4 makes it a strong positive control, while its potency is distinct from TBBPA (10.6-fold). This allows for the establishment of a potency ladder in in vitro and in vivo models of thyroid hormone disruption, as demonstrated by Meerts et al. [7].

Novel Antimicrobial and Anti-Biofilm Agent Development

For research focused on combating antibiotic resistance and biofilm-associated infections, pentabromophenol offers a unique profile. Its MIC against S. aureus is lower than that of ciprofloxacin and tetracycline, and it demonstrates a dramatically reduced propensity for resistance development (4-fold vs. >1000-fold for ciprofloxacin) [7]. This evidence positions PBP as a valuable lead compound or tool for exploring new antimicrobial mechanisms and for developing materials with inherent resistance to bacterial colonization.

Neuroinflammation and NLRP3 Inflammasome Studies

Pentabromophenol is a suitable specific activator for the NLRP3 inflammasome in microglial cell models. Unlike TBBPA, which shows only indirect effects, PBP acts as a direct secondary trigger, making it a precise tool for dissecting inflammasome pathways and their role in neurotoxicity and neurodegenerative diseases [7]. Its use ensures a defined and robust experimental response, critical for mechanistic studies.

Environmental Fate and Bioaccumulation Modeling

Due to its extreme lipophilicity (log Kow ~5.96) and insolubility in water, pentabromophenol serves as a benchmark compound for the high end of the brominated phenol spectrum in environmental fate studies [7]. Its behavior can be contrasted with lower-brominated analogs like 2,4,6-TBP to model how bromine content dictates partitioning, mobility, and bioaccumulation potential in aquatic and terrestrial ecosystems .

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